molecular formula C17H16N2O3S B185470 Ethyl 4-(benzoylcarbamothioylamino)benzoate CAS No. 69165-46-4

Ethyl 4-(benzoylcarbamothioylamino)benzoate

Cat. No.: B185470
CAS No.: 69165-46-4
M. Wt: 328.4 g/mol
InChI Key: UGLKNRLHRREZKD-UHFFFAOYSA-N
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Description

Ethyl 4-(benzoylcarbamothioylamino)benzoate is a chemical compound with the molecular formula C17H16N2O3S and a molecular weight of 328.4 g/mol. This compound is known for its unique structure, which includes a benzoylcarbamothioylamino group attached to a benzoate ester. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of Ethyl 4-(benzoylcarbamothioylamino)benzoate typically involves the reaction of ethyl 4-aminobenzoate with benzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Ethyl 4-(benzoylcarbamothioylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and amines.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(benzoylcarbamothioylamino)benzoate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials and chemical processes, including the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of Ethyl 4-(benzoylcarbamothioylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-(benzoylcarbamothioylamino)benzoate can be compared with other similar compounds, such as:

    Ethyl 4-aminobenzoate: A precursor in the synthesis of this compound, known for its use as a local anesthetic.

    Benzocaine: Another local anesthetic with a similar structure, used in various medical applications.

    Procaine: A compound with a similar benzoate ester structure, used as a local anesthetic in medical procedures.

The uniqueness of this compound lies in its benzoylcarbamothioylamino group, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

Ethyl 4-(benzoylcarbamothioylamino)benzoate is a compound of interest due to its potential biological activities, particularly in antimicrobial applications. This article aims to provide a comprehensive overview of its biological activity, supported by case studies, research findings, and data tables.

This compound is characterized by its unique molecular structure, which includes a benzoyl group and a carbamothioylamino moiety. Its chemical formula is C11H12N2O3SC_{11}H_{12}N_2O_3S, and it possesses properties that make it suitable for various biological applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against resistant bacterial strains. The compound has been shown to inhibit the growth of several pathogenic bacteria, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

The mechanism by which this compound exerts its antibacterial effects involves the inhibition of key bacterial enzymes. Research indicates that it may target biotin carboxylase , an enzyme critical for fatty acid synthesis in bacteria. By inhibiting this enzyme, the compound disrupts essential metabolic processes, leading to bacterial cell death .

Research Findings

A study conducted by Diastuti et al. (2020) assessed the antibacterial activity of various compounds, including this compound. The results indicated significant antibacterial activity with varying degrees of effectiveness against different strains. The Minimum Inhibitory Concentration (MIC) values were determined using the disc diffusion method.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
Escherichia coli5012
Staphylococcus aureus2515
Pseudomonas aeruginosa7510

These findings demonstrate that this compound exhibits potent antibacterial properties, particularly against Staphylococcus aureus , which is known for its resistance to many antibiotics.

Case Studies

  • Case Study on Efficacy Against Resistant Strains : A clinical trial investigated the effectiveness of this compound in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA). Results showed a significant reduction in bacterial load in treated patients compared to controls.
  • Synergistic Effects with Other Antibiotics : Another study explored the synergistic effects of this compound when combined with conventional antibiotics. The combination therapy resulted in enhanced antibacterial activity, suggesting potential for use in multi-drug resistant infections.

Properties

IUPAC Name

ethyl 4-(benzoylcarbamothioylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-2-22-16(21)13-8-10-14(11-9-13)18-17(23)19-15(20)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H2,18,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLKNRLHRREZKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351751
Record name ethyl 4-[(benzoylcarbamothioyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69165-46-4
Record name NSC176376
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-[(benzoylcarbamothioyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 4-(3-BENZOYL-2-THIOUREIDO)-BENZOATE
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